2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

説明

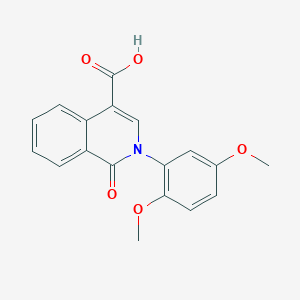

2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a 2,5-dimethoxyphenyl group, which can influence its chemical reactivity and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation and Carboxylation: The final steps involve oxidation of the intermediate to introduce the keto group and subsequent carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the keto group, converting it to a secondary alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts reagents such as aluminum chloride or iron(III) chloride are used for electrophilic aromatic substitution.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

科学的研究の応用

Chemistry

In chemistry, 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its isoquinoline core, which is known for its pharmacological activities. It can be used in the development of new drugs targeting various biological pathways, including those involved in cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.

作用機序

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects.

類似化合物との比較

Similar Compounds

2-(2,5-Dimethoxyphenyl)isoquinoline: Lacks the keto and carboxylic acid groups, which can significantly alter its chemical reactivity and biological activity.

1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Lacks the 2,5-dimethoxyphenyl group, which can affect its overall properties.

2,5-Dimethoxyphenylacetic acid: A simpler structure that lacks the isoquinoline core.

Uniqueness

2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the combination of its isoquinoline core and the 2,5-dimethoxyphenyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

生物活性

2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (commonly referred to as the compound) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a dihydroisoquinoline core with a carboxylic acid functional group and dimethoxyphenyl substituents. Its molecular formula is with a molecular weight of approximately 329.31 g/mol. The presence of both dimethoxy and carboxylic acid groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO5 |

| Molecular Weight | 329.31 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The hydroxy and methoxy groups can facilitate hydrogen bonding and π-π interactions with amino acids in proteins, potentially influencing enzyme activity and cellular signaling pathways.

Antiviral Activity

Research indicates that derivatives of isoquinoline compounds can exhibit antiviral properties. For instance, a related compound demonstrated significant inhibitory activity against hepatitis C virus (HCV) NS5B polymerase, with an IC₅₀ value of 9.5 μM for pyrophosphate generation and 5.9 μM for NTP incorporation . This suggests that the structure of the compound may allow it to function similarly as an antiviral agent.

Antibacterial Properties

The compound's antibacterial potential has been explored in various studies. A series of synthesized derivatives based on similar isoquinoline structures showed moderate antibacterial activity against several strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Isoquinoline derivatives have been studied for their anticancer properties. Some compounds in this class have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms . The specific activity of the compound remains to be fully elucidated but warrants further investigation.

Study 1: Hepatitis C Inhibition

A study evaluated the efficacy of isoquinoline derivatives as HCV inhibitors. One derivative exhibited an EC₅₀ value of 15.7 μM against HCV genotype 1b replicon cells, indicating substantial antiviral activity . This highlights the potential for developing new antiviral drugs based on the isoquinoline scaffold.

Study 2: Antibacterial Activity

In a comparative study on various isoquinoline derivatives, it was found that certain modifications led to enhanced antibacterial efficacy against resistant strains. Compounds were tested using minimum inhibitory concentration (MIC) assays and showed promising results against Gram-positive bacteria .

特性

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-23-11-7-8-16(24-2)15(9-11)19-10-14(18(21)22)12-5-3-4-6-13(12)17(19)20/h3-10H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDFQOPDMNBTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148461 | |

| Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429903-79-6 | |

| Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429903-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。